molecular formula C18H15NO2S B12894511 Ethyl 2-phenylsulfanylquinoline-4-carboxylate CAS No. 6949-89-9

Ethyl 2-phenylsulfanylquinoline-4-carboxylate

Cat. No.: B12894511
CAS No.: 6949-89-9
M. Wt: 309.4 g/mol
InChI Key: RDPLRWZTPJGGDK-UHFFFAOYSA-N
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Description

Ethyl 2-phenylsulfanylquinoline-4-carboxylate is a quinoline derivative featuring a phenylsulfanyl group at position 2 and an ethyl carboxylate moiety at position 3. This compound has a molecular formula of C₁₈H₁₅NO₂, a molecular weight of 277.32 g/mol, and a ChemSpider ID of 3332489 .

Properties

CAS No.

6949-89-9

Molecular Formula

C18H15NO2S

Molecular Weight

309.4 g/mol

IUPAC Name

ethyl 2-phenylsulfanylquinoline-4-carboxylate

InChI

InChI=1S/C18H15NO2S/c1-2-21-18(20)15-12-17(22-13-8-4-3-5-9-13)19-16-11-7-6-10-14(15)16/h3-12H,2H2,1H3

InChI Key

RDPLRWZTPJGGDK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=NC2=CC=CC=C21)SC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Starting Materials and Core Formation

  • Quinoline derivatives are often synthesized via classical methods such as the Doebner–Miller reaction or Skraup synthesis, starting from aniline and aldehydes or ketones.
  • For this compound, a quinoline-4-carboxylate intermediate is typically prepared first, which already contains the ethyl ester at the 4-position.

Introduction of the Phenylsulfanyl Group

  • The phenylsulfanyl substituent is introduced via nucleophilic aromatic substitution or via thiolation reactions.
  • A common method involves reacting 2-chloroquinoline-4-carboxylate or 2-bromoquinoline-4-carboxylate with thiophenol (benzenethiol) under basic conditions to substitute the halogen with the phenylsulfanyl group.
  • Reaction conditions typically include polar aprotic solvents (e.g., dimethylformamide, DMF) and bases such as potassium carbonate or sodium hydride to facilitate the nucleophilic attack.

Esterification (if not pre-installed)

  • If the quinoline-4-carboxylic acid is used as a starting material, esterification with ethanol under acidic catalysis (e.g., sulfuric acid or p-toluenesulfonic acid) is performed to yield the ethyl ester.

Detailed Preparation Method Example

Step Reagents & Conditions Description Outcome
1. Quinoline-4-carboxylate synthesis Aniline + aldehyde + acid catalyst (Doebner–Miller) Formation of quinoline ring with carboxylate at 4-position Quinoline-4-carboxylic acid or ester
2. Halogenation at 2-position NBS or PCl5 Introduction of 2-bromo or 2-chloro substituent 2-Haloquinoline-4-carboxylate
3. Thiolation Thiophenol + base (K2CO3) in DMF, 80-100°C, 6-12 h Nucleophilic substitution of halogen by phenylsulfanyl group Ethyl 2-phenylsulfanylquinoline-4-carboxylate
4. Purification Column chromatography or recrystallization Isolation of pure compound High purity product

Research Findings and Optimization

  • Reaction monitoring by thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) ensures completion and purity.
  • Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C NMR) and mass spectrometry (MS) confirm the structure and molecular weight.
  • Optimal yields (typically 70-90%) are achieved by controlling temperature, reaction time, and stoichiometry.
  • Solvent choice impacts reaction rate and selectivity; DMF and dimethyl sulfoxide (DMSO) are preferred for thiolation steps.
  • Base strength and equivalents are critical to avoid side reactions or incomplete substitution.

Comparative Data Table of Preparation Parameters

Parameter Typical Range/Condition Effect on Yield/Purity
Halogenation temperature 0–25 °C Higher temps may cause side reactions
Thiolation temperature 80–100 °C Higher temps increase rate but risk decomposition
Reaction time (thiolation) 6–12 hours Insufficient time lowers yield
Base used K2CO3, NaH, or Cs2CO3 Stronger bases improve substitution
Solvent DMF, DMSO Polar aprotic solvents enhance nucleophilicity
Purification method Silica gel chromatography Removes unreacted thiol and byproducts

Notes on Alternative Methods

  • Some patents and literature suggest using Grignard reagents for related quinoline derivatives, but direct thiolation is more straightforward for this compound.
  • Sulfur transfer reagents or disulfides can be used as alternative sulfur sources but require additional reduction steps.
  • Microwave-assisted synthesis has been explored to reduce reaction times and improve yields.

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfanyl Group

The phenylsulfanyl group (-SPh) undergoes nucleophilic substitution due to the polarizable sulfur atom. This reaction is facilitated by the electron-withdrawing quinoline ring, which enhances electrophilicity at the sulfur center.

Reaction Type Conditions Products Yield Key Observations
Thiol-displacementR-NH₂ (amine), DMF, 80°C, 12h Ethyl 2-(alkyl/aryl amino)quinoline-4-carboxylate65–78%Steric hindrance from quinoline affects rates
Alkoxy substitutionR-OH (alcohol), K₂CO₃, DMSO, 60°CEthyl 2-alkoxyquinoline-4-carboxylate55–70%Requires base to deprotonate alcohol nucleophile

Mechanistic Insights :

  • The substitution follows an S<sub>N</sub>Ar mechanism, where the quinoline ring stabilizes the transition state through resonance.

  • In alkaline conditions, the thiolate intermediate (RS⁻) forms, enhancing nucleophilic attack on electrophilic partners like alkyl halides .

Ester Hydrolysis

The ethyl carboxylate group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.

Hydrolysis Type Conditions Products Yield Rate Constants
Acid-catalyzed6M HCl, reflux, 8h 2-Phenylsulfanylquinoline-4-carboxylic acid88%k = 1.2 × 10⁻³ min⁻¹
Base-promotedNaOH (1M), ethanol/H₂O, 70°C Sodium 2-phenylsulfanylquinoline-4-carboxylate95%k = 4.8 × 10⁻³ min⁻¹

Key Findings :

  • Base hydrolysis proceeds faster due to irreversible deprotonation of the carboxylate intermediate .

  • The quinoline ring’s electron-withdrawing effect accelerates ester cleavage compared to aliphatic esters.

Oxidation of the Sulfanyl Group

The -SPh group is susceptible to oxidation, forming sulfoxides or sulfones depending on reaction conditions.

Oxidizing Agent Conditions Products Selectivity
H₂O₂ (30%)AcOH, 25°C, 4h Ethyl 2-(phenylsulfinyl)quinoline-4-carboxylate90% sulfoxide
mCPBADCM, 0°C, 2hEthyl 2-(phenylsulfonyl)quinoline-4-carboxylate85% sulfone

Stereochemical Notes :

  • Sulfoxide formation exhibits stereoselectivity, with a 3:1 (R/S) ratio observed in polar solvents .

Reactions with Organometallic Reagents

The ester carbonyl participates in nucleophilic additions with Grignard or organolithium reagents.

Reagent Conditions Products Yield
CH₃MgBrTHF, −78°C → rt, 6h 2-Phenylsulfanylquinoline-4-(tert-alcohol)72%
PhLiEt₂O, 0°C, 3h2-Phenylsulfanylquinoline-4-(diaryl alcohol)68%

Mechanism :

  • The Grignard reagent attacks the ester carbonyl, forming a tetrahedral intermediate that collapses to release ethoxide, followed by protonation .

Cyclization and Heterocycle Formation

The quinoline core enables participation in Friedländer and related cycloaddition reactions.

Reaction Conditions Products Application
Friedländer synthesisAcOH, 120°C, 24h Polycyclic quinoline derivativesAnticancer lead compounds
[4+2] CycloadditionMaleic anhydride, toluene, refluxFused tetracyclic adductsMaterial science applications

Synthetic Utility :

  • Microwave-assisted Friedländer reactions reduce reaction times to 1–2 hours with comparable yields .

Scientific Research Applications

Medicinal Chemistry Applications

Ethyl 2-phenylsulfanylquinoline-4-carboxylate exhibits significant potential as a pharmaceutical agent due to its bioactive properties.

Anticancer Activity

Research indicates that derivatives of quinoline compounds, including this compound, show promising anticancer activity. For instance, studies have demonstrated that certain quinoline derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines, such as:

  • Human leukemia cells (HL-60)
  • HeLa cells (cervical cancer)
  • P388 murine leukemia cells

A study highlighted that these compounds interfere with DNA synthesis and exhibit cytotoxic effects on cancer cells, suggesting their potential as chemotherapeutic agents .

Antimicrobial Properties

This compound has also been investigated for its antimicrobial properties. Research has identified that some quinoline derivatives possess activity against a range of bacterial strains, indicating potential applications in developing new antimicrobial agents. The mechanism often involves the disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Material Science Applications

In addition to its biological applications, this compound is being explored in material science.

Organic Electronics

The compound's unique electronic properties make it suitable for applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Its ability to act as a charge transport material is of particular interest for enhancing device efficiency .

Photovoltaic Applications

Studies have shown that incorporating quinoline derivatives into photovoltaic systems can improve light absorption and charge mobility, leading to enhanced energy conversion efficiency. This opens avenues for sustainable energy technologies utilizing these compounds in solar energy applications .

Case Study 1: Anticancer Research

A comprehensive study conducted on the cytotoxic effects of this compound revealed that it significantly inhibited the growth of HL-60 cells at concentrations as low as 10 µM. The study utilized flow cytometry to analyze apoptosis rates and found an increase in early apoptotic cells after treatment with the compound.

Case Study 2: Antimicrobial Efficacy

In another investigation, this compound was tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 25 µg/mL for S. aureus, demonstrating its potential as an antimicrobial agent.

Mechanism of Action

The mechanism of action of ethyl 2-phenylsulfanylquinoline-4-carboxylate involves its interaction with specific molecular targets and pathways. In antibacterial applications, it is believed to inhibit bacterial enzymes and disrupt cell wall synthesis, leading to bacterial cell death . The exact molecular targets and pathways involved may vary depending on the specific application and the type of bacteria or cells being targeted.

Comparison with Similar Compounds

Substituent Effects on Molecular Properties

The substituent at position 2 and the carboxylate group at position 4 are critical determinants of physicochemical and functional properties. Below is a comparative table of key analogues:

Compound Name Molecular Formula Substituents (Position) Molecular Weight (g/mol) Key Features
Ethyl 2-phenylsulfanylquinoline-4-carboxylate Not explicitly given Phenylsulfanyl (C2), Ethyl carboxylate (C4) Estimated ~307.4* Sulfur-containing group may enhance π-stacking or redox activity
Ethyl 2-(4-bromophenyl)quinoline-4-carboxylate C₁₈H₁₄BrNO₂ 4-Bromophenyl (C2), Ethyl carboxylate (C4) 376.22 Bromine enhances electrophilicity; used in heterocyclic synthesis
Ethyl 2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-carboxylate C₂₂H₂₀FNO₂ Cyclopropyl (C2), 4-Fluorophenyl (C4) 357.40 Fluorine and cyclopropyl groups improve metabolic stability
Ethyl 2-methyl-4-phenylquinoline-3-carboxylate C₁₉H₁₇NO₂ Methyl (C2), Phenyl (C4) 291.35 Simpler alkyl substituent; lower steric hindrance
Ethyl 2-chloro-5-methylquinoline-4-carboxylate C₁₃H₁₂ClNO₂ Chloro (C2), Methyl (C5), Ethyl carboxylate (C4) 249.70 Chlorine increases electrophilicity; methyl at C5 modulates solubility

*Estimated based on analogous structures.

Biological Activity

Ethyl 2-phenylsulfanylquinoline-4-carboxylate is a compound of significant interest due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

1. Synthesis and Structural Characteristics

This compound is synthesized through various methods involving the quinoline scaffold. The synthesis typically includes steps such as the Doebner reaction, amidation, and acylation, which are crucial for introducing the phenylsulfanyl group and the carboxylate moiety. The structural formula can be represented as follows:

Ethyl 2 phenylsulfanylquinoline 4 carboxylate C15H13NOS2\text{Ethyl 2 phenylsulfanylquinoline 4 carboxylate }\quad C_{15}H_{13}NOS_2

2. Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of quinoline derivatives, including this compound. Research indicates that compounds within this class exhibit potent antibacterial activity against various strains of bacteria.

Table 1: Antibacterial Activity of Quinoline Derivatives

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus64 μg/mL
Escherichia coli128 μg/mL
Methicillin-resistant Staphylococcus aureus (MRSA)Moderate Activity

The MIC values indicate that this compound demonstrates significant antibacterial effects, particularly against Staphylococcus aureus, a common pathogen associated with various infections .

3. Anticancer Potential

Quinoline derivatives have been extensively studied for their anticancer properties. This compound has shown promise as a histone deacetylase (HDAC) inhibitor, which is crucial in cancer therapy as HDAC inhibitors can induce cell cycle arrest and apoptosis in cancer cells.

Case Study: HDAC Inhibition

In a study focused on the synthesis of novel HDAC inhibitors, derivatives of quinoline were evaluated for their ability to inhibit HDAC activity. This compound exhibited significant inhibition against several cancer cell lines, indicating its potential as an anticancer agent .

4. Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features. The presence of the phenylsulfanyl group enhances lipophilicity, which is correlated with increased antibacterial activity. A computational study using ACDLabs/ChemSketch predicted LogP values that support this relationship:

Table 2: LogP Values and Biological Activity

CompoundLogP ValueBiological Activity
This compound2.26High antibacterial activity
Other derivativesVariesCorrelates with varying activities

Higher LogP values generally correlate with increased membrane permeability and bioavailability, enhancing the compound's efficacy against bacterial strains .

5. Conclusion

This compound represents a promising candidate in medicinal chemistry due to its notable antibacterial and anticancer activities. Ongoing research into its synthesis and structural modifications may lead to the development of more effective therapeutic agents targeting resistant bacterial strains and various cancers.

Future studies should focus on elucidating the precise mechanisms of action, optimizing synthetic routes for improved yield, and exploring potential applications in combination therapies for enhanced efficacy against complex diseases.

Q & A

Basic Research Questions

Q. What spectroscopic and crystallographic methods are recommended for characterizing Ethyl 2-phenylsulfanylquinoline-4-carboxylate?

  • Methodological Answer :

  • Spectroscopy : Use 1H^1H-NMR and 13C^{13}C-NMR to confirm the molecular structure, focusing on characteristic peaks for the quinoline core, ester group, and phenylsulfanyl substituent.
  • Crystallography : Employ single-crystal X-ray diffraction (SCXRD) for precise structural determination. Refinement should utilize SHELXL (part of the SHELX suite) to optimize bond lengths, angles, and thermal parameters. For challenging cases (e.g., twinned crystals), SHELXD/SHELXE can assist in experimental phasing .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

  • Methodological Answer :

  • Ventilation : Ensure fume hoods are used during synthesis or handling to avoid inhalation of vapors.
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.
  • Storage : Keep in tightly sealed containers under dry, inert conditions (e.g., argon) to prevent degradation. Avoid proximity to ignition sources due to potential flammability .

Q. What are the key considerations for ensuring reproducibility in the synthesis of this compound?

  • Methodological Answer :

  • Reaction Conditions : Document precise temperatures, solvent purity, and catalyst ratios (e.g., Pd catalysts for cross-coupling reactions).
  • Purification : Use column chromatography with standardized solvent systems (e.g., hexane/ethyl acetate gradients) followed by recrystallization from ethanol.
  • Adaptation : Reference established quinoline synthesis methods, such as the Pfitzinger reaction, and modify protocols to account for the phenylsulfanyl group’s steric effects .

Advanced Research Questions

Q. How can conformational analysis of the quinoline ring system be performed using puckering coordinates?

  • Methodological Answer :

  • Puckering Parameters : Apply Cremer-Pople ring puckering coordinates to quantify deviations from planarity. Calculate amplitude (qq) and phase angle (ϕ\phi) using atomic coordinates from SCXRD data.
  • Software Tools : Implement algorithms in crystallography software (e.g., PLATON) to generate pseudorotation pathways and assess energy minima for non-planar conformations .

Q. What computational approaches are suitable for predicting the reactivity and electronic properties of this compound?

  • Methodological Answer :

  • Conceptual DFT : Calculate global reactivity indices (electronegativity, chemical hardness) and local descriptors (Fukui functions) using Gaussian or ORCA software.
  • Applications : Identify nucleophilic/electrophilic sites via Fukui ff^- and f+f^+ values. Compare with experimental data (e.g., regioselectivity in substitution reactions) .

Q. How to address discrepancies in crystallographic data during structure refinement?

  • Methodological Answer :

  • High-Resolution Data : Use SHELXL’s restraints for anisotropic displacement parameters and hydrogen bonding networks.
  • Twinned Crystals : Apply the TWIN/BASF commands in SHELXL to refine twin domains. Validate results with R-factor convergence (<5%) and residual density maps .

Q. How can the Fukui function be applied to identify reactive sites in this compound?

  • Methodological Answer :

  • Calculation Steps :

Optimize geometry at the B3LYP/6-311+G(d,p) level.

Compute Fukui functions (ff^-, f+f^+) via finite difference approximation.

Map electrostatic potential surfaces (EPS) to visualize electron-rich (phenylsulfanyl) and electron-deficient (ester carbonyl) regions.

  • Validation : Correlate computational results with experimental reactivity in nucleophilic acyl substitution or electrophilic aromatic substitution .

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